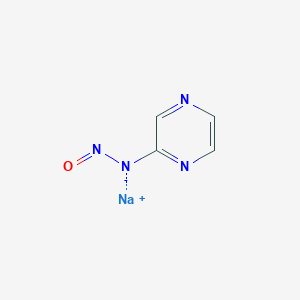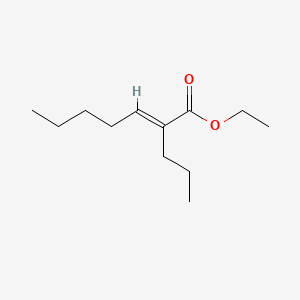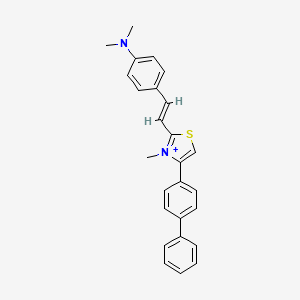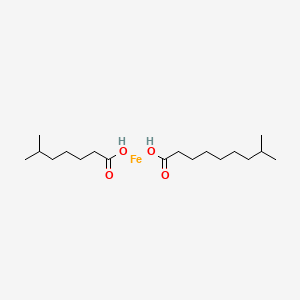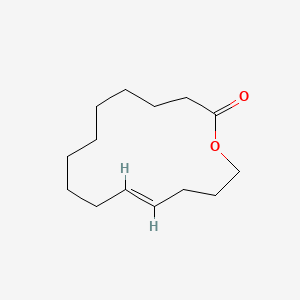
2-Isopropyl-5-methylhex-4-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropyl-5-methylhex-4-en-1-ol is an organic compound with the molecular formula C10H20O It is a monohydric alcohol characterized by the presence of an isopropyl group and a methyl group attached to a hexenol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-5-methylhex-4-en-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-isopropyl-5-methylhex-4-en-1-al with a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or diethyl ether at low temperatures to ensure selective reduction of the aldehyde group to the corresponding alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding aldehyde using a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2). This process is conducted under high pressure and temperature to achieve efficient conversion and high yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Isopropyl-5-methylhex-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound can yield saturated alcohols using reducing agents like hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Thionyl chloride (SOCl2) in an inert solvent like dichloromethane (CH2Cl2).
Major Products Formed
Oxidation: 2-Isopropyl-5-methylhex-4-en-1-al or 2-Isopropyl-5-methylhex-4-enoic acid.
Reduction: 2-Isopropyl-5-methylhexanol.
Substitution: 2-Isopropyl-5-methylhex-4-en-1-chloride or 2-Isopropyl-5-methylhex-4-en-1-bromide.
Aplicaciones Científicas De Investigación
2-Isopropyl-5-methylhex-4-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in the synthesis of bioactive molecules.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Isopropyl-5-methylhex-4-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
2-Isopropyl-5-methylhex-4-en-1-ol can be compared with other similar compounds to highlight its uniqueness:
2-Isopropyl-5-methylhex-2-en-1-ol: This compound has a similar structure but differs in the position of the double bond, which can affect its reactivity and applications.
2-Isopropyl-5-methylcyclohexan-1-ol: This compound has a cyclohexane ring instead of a hexenol backbone, leading to different chemical properties and uses.
2-Isopropylidene-5-methyl-hex-4-enal:
Propiedades
Número CAS |
82898-51-9 |
|---|---|
Fórmula molecular |
C10H20O |
Peso molecular |
156.26 g/mol |
Nombre IUPAC |
5-methyl-2-propan-2-ylhex-4-en-1-ol |
InChI |
InChI=1S/C10H20O/c1-8(2)5-6-10(7-11)9(3)4/h5,9-11H,6-7H2,1-4H3 |
Clave InChI |
VPDSPOWDCKVMDL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(CC=C(C)C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


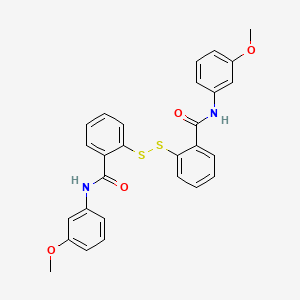
![(12S,15R,16E,23S,24Z,26E,28E,30S,32S)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-30-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B12645985.png)
